Tributylsulfonium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tributylsulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27S.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCQSHDLMUWBPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[S+](CCCC)CCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621231 | |
| Record name | Tributylsulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-62-8 | |
| Record name | Tributylsulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylsulfonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Purity of Tributylsulfonium Iodide
Synthetic Methodologies for Tributylsulfonium Iodide
The primary and most direct method for the synthesis of this compound involves the quaternization of dibutyl sulfide (B99878) with an appropriate butylating agent, typically 1-iodobutane (B1219991). This reaction is a classic example of a nucleophilic substitution where the sulfur atom of the dibutyl sulfide acts as the nucleophile, attacking the electrophilic carbon of 1-iodobutane.
The general reaction scheme is as follows:
(CH₃CH₂CH₂CH₂)₂S + CH₃CH₂CH₂CH₂I → [ (CH₃CH₂CH₂CH₂)₃S ]⁺I⁻
Dibutyl sulfide reacts with 1-iodobutane to yield this compound.
While specific reaction conditions can be optimized, the synthesis generally involves mixing the reactants, often with heating, to facilitate the reaction. One described method involves heating dibutyl sulfide with butyl iodide in the dark to produce this compound. mt.com The reaction progress can be monitored by observing the consumption of the starting materials.
Table 1: Reactants for the Synthesis of this compound
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| Dibutyl sulfide | C₈H₁₈S | 146.29 | Nucleophile |
Purification Techniques for this compound
Following the synthesis, the crude this compound product often contains unreacted starting materials and potential side products. Therefore, purification is a necessary step to achieve the desired level of purity.
A common purification method for solid organic compounds like this compound is recrystallization . libretexts.orghmdb.ca The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org An ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. mt.com
For this compound, which is soluble in polar organic solvents, a suitable solvent or solvent system for recrystallization would need to be determined experimentally. cymitquimica.com The general procedure for recrystallization involves:
Dissolving the crude product in a minimum amount of a hot solvent.
Filtering the hot solution to remove any insoluble impurities.
Allowing the solution to cool slowly, promoting the formation of pure crystals.
Isolating the crystals by filtration, typically under vacuum.
Washing the crystals with a small amount of cold solvent to remove any residual impurities.
Drying the purified crystals.
Another purification technique that can be employed is washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For instance, after the reaction, the mixture can be washed with a nonpolar solvent to remove unreacted dibutyl sulfide and 1-iodobutane. The remaining this compound can then be collected. Evaporation of the solvent from a solution of the purified product is also a final step in isolation. mt.com
Purity Assessment and Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical methods. These techniques provide information about the molecular structure and the level of impurities present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the butyl chains. The protons closer to the positively charged sulfur atom are deshielded and appear at a lower field (higher ppm value). A representative ¹H NMR spectrum shows distinct peaks for the alpha, beta, gamma, and delta protons of the butyl groups. chemicalbook.com
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by their proximity to the sulfonium (B1226848) center. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH₂ | ~3.75 | Data not available |
| β-CH₂ | ~1.84 | Data not available |
| γ-CH₂ | ~1.57 | Data not available |
Note: The exact chemical shifts can vary depending on the solvent used for analysis. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio of the tributylsulfonium cation. In the mass spectrum of this compound, the molecular ion peak corresponding to the tributylsulfonium cation, [(CH₃CH₂CH₂CH₂)₃S]⁺, would be observed. The presence of a peak at m/z 127, corresponding to the iodide anion (I⁻), can also be indicative of the compound's identity, though fragmentation patterns are key to structural confirmation. whitman.edu
Titrimetric Analysis: The purity of this compound can also be determined by titration. Some commercial suppliers report purities of >95.0% or ≥96.0% based on this method.
Unable to Generate Article on the Catalytic Applications of this compound
Following a comprehensive search of available scientific literature and data, it is not possible to generate the requested article on the "Catalytic Applications of this compound in Organic Synthesis" while adhering to the specified outline and quality standards. The primary reason is a significant lack of detailed, specific research findings for the chemical compound This compound within the contexts required by the user's outline.
While one source confirms that this compound is known for its role as a phase transfer catalyst and its utility in reactions involving nucleophiles, there is a notable absence of in-depth studies or published data regarding its specific catalytic mechanisms, efficiency, selectivity, or applications in the requested areas. cymitquimica.com
The available scientific literature extensively covers related compounds, which prevents a focused and accurate discussion solely on this compound:
Phase Transfer Catalysis (PTC): The principles and mechanisms of PTC are well-documented. However, research and examples in this area predominantly feature other catalysts, such as various quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) iodide) and phosphonium (B103445) salts. Specific mechanistic studies or performance data for this compound as a phase transfer catalyst are not readily available.
Nucleophilic Substitution Reactions: While the role of iodide as a nucleophile and the general mechanisms of nucleophilic substitution are fundamental topics in organic chemistry, literature detailing the specific catalytic role of the tributylsulfonium cation in these reactions is scarce. Catalysis in this area often involves different systems.
Corey-Chaykovsky Reaction: The Corey-Chaykovsky reaction and its modifications are well-researched. However, the literature consistently cites the use of trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide as the reagent for generating the necessary sulfur ylide. nrochemistry.comorganic-chemistry.orgresearchgate.netadichemistry.comacsgcipr.org There is no evidence in the available resources of this compound being used for modifications of this specific named reaction.
Catalytic Applications of Tributylsulfonium Iodide in Organic Synthesis
Role of Tributylsulfonium Iodide in Specific Named Reactions
Iodolactonization facilitated by this compound
There is no published research to support the role of this compound as a catalyst or facilitator in iodolactonization reactions. The existing literature on iodolactonization describes the use of various other iodine sources and catalysts, but does not mention this compound.
Co-catalysis and Dual Catalysis Systems Involving this compound
Similarly, no specific examples or detailed research findings could be located that describe the use of this compound in co-catalysis or dual catalysis systems for organic synthesis. While the fields of co-catalysis and dual catalysis are broad and involve a wide range of catalytic species, the specific role of this compound in such systems has not been documented in the accessible scientific literature.
Tributylsulfonium Iodide in Ionic Liquid Research
Tributylsulfonium Iodide as a Precursor for Ionic Liquid Synthesis
This compound serves as a versatile precursor for the synthesis of other functional ionic liquids. d-nb.info The primary method for creating new ionic liquids from this compound is through an anion exchange, or metathesis, reaction. mdpi.comnih.gov This well-established synthetic route allows for the iodide anion to be replaced with a different anion, thereby tuning the physicochemical properties of the resulting ionic liquid for specific tasks. mdpi.com
The synthesis process typically involves dissolving this compound in a suitable solvent and reacting it with a salt containing the desired new anion, for example, a lithium or sodium salt. A common example is the reaction with lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂). In this reaction, the iodide anion from the tributylsulfonium salt precipitates with the lithium cation as lithium iodide (LiI), which is often insoluble in the reaction solvent and can be removed by filtration. The remaining solution contains the new ionic liquid, tributylsulfonium bis(trifluoromethylsulfonyl)imide, which can then be purified. d-nb.infosmolecule.com This anion exchange methodology is a cornerstone of ionic liquid synthesis, enabling the creation of a vast library of ILs with tailored properties from halide-based precursors. rsc.orgrsc.orgresearchgate.netrsc.org
This strategy is not limited to a single type of anion. A wide variety of anions can be introduced, each imparting distinct characteristics to the resulting sulfonium-based ionic liquid. For instance, anions like dicyanamide (B8802431) ([N(CN)₂]⁻) are known to produce ionic liquids with significantly lower viscosity and higher conductivity compared to those with larger, more complex anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). frontiersin.orgnih.govnih.gov
Properties of this compound-Derived Ionic Liquids
The physical and chemical properties of ionic liquids derived from the tributylsulfonium cation are largely determined by the nature of the anion. Key properties such as viscosity, ionic conductivity, and thermal stability can be systematically altered by anion selection. nih.gov While extensive data for a wide range of tributylsulfonium-based ILs is not broadly published, the properties can be inferred from closely related structures and general trends observed in ionic liquid research.
Sulfonium-based ionic liquids are noted for their electrochemical stability. mdpi.com For instance, a close structural analog, triethylsulfonium (B1208873) bis(trifluoromethylsulfonyl)imide ([SEt₃][NTf₂]), is a room-temperature ionic liquid with a melting point of -35.5 °C and an ionic conductivity of approximately 6.0 mS/cm. sigmaaldrich.com It is expected that tributylsulfonium-based ILs would exhibit similar characteristics, with some variations due to the longer butyl chains on the cation, which typically leads to increased viscosity and a potential decrease in conductivity. mdpi.com Data compilations of ionic conductivities for tributylsulfonium bis(trifluoromethylsulfonyl)imide are available in the scientific literature, confirming research into its specific transport properties. researchgate.net
Anions play a crucial role in defining these properties. Dicyanamide-based ionic liquids, for example, are known for their exceptionally low viscosities. frontiersin.orgnih.gov An IL like tributylsulfonium dicyanamide would be expected to have lower viscosity and higher ionic conductivity than its bis(trifluoromethylsulfonyl)imide counterpart, making it a more suitable candidate for applications where rapid mass transport is essential. frontiersin.org
Table 1: Comparison of Physicochemical Properties for Select Ionic Liquids This table presents data for analogous ionic liquids to illustrate the expected properties of tributylsulfonium-derived ILs.
| Ionic Liquid (Cation/Anion) | Melting Point (°C) | Ionic Conductivity (mS/cm) | Viscosity (cP at 25°C) |
|---|---|---|---|
| Triethylsulfonium bis(trifluoromethylsulfonyl)imide | -35.5 sigmaaldrich.com | ~6.0 sigmaaldrich.com | N/A |
| 1-Butyl-3-methylimidazolium dicyanamide | N/A | 10.09 frontiersin.org | 29 nih.gov |
Note: N/A indicates data not available in the cited sources. The data for imidazolium-based ILs is provided for comparison of anion effects.
Applications of this compound-Based Ionic Liquids
The specific properties of this compound and its derivatives make them candidates for several specialized applications, particularly in electrochemical systems and separation processes.
Ionic liquids are extensively researched as safer, non-volatile electrolytes for various electrochemical devices, including batteries, supercapacitors, and dye-sensitized solar cells (DSSCs). mdpi.commdpi.comnih.gov Sulfonium-based ionic liquids are considered promising for these applications due to their potentially wide electrochemical stability windows. mdpi.comresearchgate.net For example, triethylsulfonium bis(trifluoromethylsulfonyl)imide has demonstrated electrochemical stability up to 5V versus lithium metal, making it suitable for use with high-voltage electrode materials in lithium batteries. researchgate.net This high stability is a key advantage over traditional carbonate-based electrolytes, which can be flammable and have limited voltage windows. mdpi.com
Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) with Various Iodide-Based Electrolytes This table showcases the performance of DSSCs with different iodide salt additives to illustrate the context in which a this compound-based electrolyte would operate.
| Iodide Salt Additive (in addition to LiI/I₂) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc, mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE, %) |
|---|---|---|---|---|
| 1-Ethyl-2,3-dimethylimidazolium iodide | 0.61 | 10.33 | 0.71 | 4.48 |
| 1-Propyl-3-methylimidazolium iodide | 0.63 | 9.09 | 0.70 | 4.01 |
| Tetrapropylammonium iodide | 0.64 | 8.87 | 0.69 | 3.92 |
| Reference Cell (LiI only) | 0.63 | 9.56 | 0.69 | 4.15 |
Source: Adapted from data presented in electrochemical studies of DSSCs. rsc.org
Ionic liquids have emerged as "green" solvents for liquid-liquid extraction and separation processes, offering an alternative to volatile organic compounds. mdpi.com Their application in extracting metal ions from aqueous solutions is an area of significant research. mdpi.commdpi.com Phosphonium-based ionic liquids, which are structurally similar to sulfonium (B1226848) ILs, have proven to be effective extractants for various metals. mdpi.commdpi.com
The extraction mechanism can be tailored by modifying the structure of the ionic liquid. One advanced strategy involves the design of "Task-Specific Ionic Liquids" (TSILs), where a functional group with a strong affinity for a specific metal ion is incorporated into the cation or anion. rsc.organr.fr This approach dramatically enhances the selectivity and efficiency of the extraction process. rsc.orgresearchgate.net For example, imidazolium (B1220033) cations have been functionalized with ligating groups to selectively extract targeted metal ions from water. rsc.org
While the use of tributylsulfonium-based ionic liquids in this area is not as extensively documented as their phosphonium (B103445) or imidazolium counterparts, the same principles apply. A tributylsulfonium cation could serve as the basis for a TSIL designed for specific metal recovery. By chemically attaching a chelating group to one of the butyl chains, a highly selective extractant could be synthesized. This represents a potential area for future research, leveraging the known stability and properties of the sulfonium core for advanced separation technologies. anr.fr
Advanced Materials Science Applications of Tributylsulfonium Iodide
Development of Conducting Polymers using Tributylsulfonium Iodide
Conducting polymers are a class of organic polymers that possess electrical and optical properties similar to metals while retaining the processing advantages and mechanical properties of polymers. wikipedia.org One of the most studied conducting polymers is poly(p-phenylene vinylene) (PPV), known for its high-molecular weight and excellent mechanical properties, which becomes highly conductive after doping. kpi.uakpi.ua
A common and effective method for synthesizing high-quality PPV is the precursor route. rsc.orgkpi.ua This method involves the synthesis of a soluble precursor polymer which can be processed into films or fibers before being converted into the final insoluble, conjugated PPV through a thermal or chemical elimination reaction. kpi.uanih.gov Sulfonium (B1226848) salt precursors, specifically poly(p-xylylidene sulfonium) salts, are widely used for this purpose. kpi.uanih.gov
The synthesis process typically starts with the reaction of a p-xylene (B151628) derivative with a sulfide (B99878), such as tetrahydrothiophene, to form a polyelectrolyte sulfonium precursor. nih.gov This precursor is then converted to PPV. While thermal conversion is common, chemical methods have also been developed. For instance, treating the sulfonium precursor with strong acids at room temperature can lead to the formation of doped PPV. nih.gov this compound serves as a key reagent in polymer chemistry and is employed in the development of such advanced materials, including conducting polymers. rsc.org Its role as a precursor in the preparation of various sulfonium salts highlights its utility in these synthesis routes. rsc.org
The general scheme for the sulfonium precursor route to PPV is as follows:
Polymerization : A monomer like α,α'-dichloro-p-xylene reacts with a sulfide to form a water-soluble poly(p-xylylidene sulfonium salt) precursor.
Processing : The soluble precursor polymer is cast into a film.
Conversion : The precursor film undergoes an elimination reaction, typically induced by heat or chemical treatment, to form the final conjugated PPV polymer. nih.gov
This compound in Perovskite Material Synthesis and Modification
Metal halide perovskites are a class of semiconductor materials with exceptional optoelectronic properties, making them highly suitable for applications in solar cells and light-emitting diodes (LEDs). mdpi.comrsc.org However, defects at the surface and grain boundaries of perovskite materials can lead to non-radiative recombination, hindering device performance and stability. mdpi.com Surface passivation is a critical strategy to mitigate these defects. mdpi.commdpi.com
Surface Ligand Post-treatment of Perovskite Quantum Dots with this compound
Perovskite quantum dots (QDs), particularly all-inorganic cesium lead iodide (CsPbI3) QDs, are promising for next-generation light-emitting devices due to their high color purity and tunable bandgaps. nih.govcsic.es However, their stability and efficiency are often limited by surface defects. csic.es
Impact of this compound on Optoelectronic Properties of Perovskite Materials
The surface passivation of perovskite QDs with this compound has a significant positive impact on their optoelectronic properties. nih.govtum.de By reducing surface trap states, the treatment enhances the photoluminescence quantum yield (PLQY) and improves the charge carrier dynamics within the perovskite material. mdpi.comresearchgate.net
In the case of the sequential HPAI and TBSI treatment of CsPbI3 QDs, the resulting QD films exhibit markedly improved optoelectronic characteristics. nih.gov This enhancement directly translates into better performance for devices fabricated from these materials. Perovskite LEDs (PeLEDs) constructed using these post-treated QDs have shown a significant increase in efficiency and stability. nih.gov Specifically, the treatment enabled the fabrication of a pure red PeLED with a stable electroluminescence peak centered at a wavelength of 630 nm. nih.gov
The following table summarizes the performance improvement of a PeLED device after the sequential ligand post-treatment which includes this compound.
| Parameter | Value | Reference |
|---|---|---|
| Peak External Quantum Efficiency (EQE) | 6.4% | nih.gov |
| Stable Electroluminescence (EL) Emission Wavelength | 630 nm | nih.gov |
This compound in Dye-Sensitized Solar Cell (DSSC) Materials
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitizer dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2), along with an electrolyte and a counter electrode. rsc.orgnih.gov The electrolyte plays a crucial role in the functioning of a DSSC by regenerating the oxidized dye and transporting charge between the electrodes. nih.govmdpi.com
The most common electrolyte system used in DSSCs is based on the iodide/triiodide (I-/I3-) redox couple dissolved in an organic solvent. nih.gov The operational principle involves the iodide ions (I-) donating electrons to regenerate the photo-oxidized dye, becoming oxidized to triiodide (I3-). The triiodide then diffuses to the counter electrode, where it is reduced back to iodide, completing the circuit. nih.gov
The table below lists key components of a typical I-/I3- based DSSC electrolyte, indicating the role of this compound.
| Component | Function | Example |
|---|---|---|
| Redox Mediator (Iodide Source) | Regenerates the oxidized dye | This compound, Lithium Iodide |
| Oxidized Species | Accepts electrons at the counter electrode | Iodine (forms Triiodide) |
| Solvent | Dissolves the redox couple | Acetonitrile, Valeronitrile |
| Additives | Improve performance (e.g., suppress recombination) | 4-tert-butylpyridine |
Mechanistic and Theoretical Investigations of Tributylsulfonium Iodide
Reaction Mechanism Elucidation for Tributylsulfonium Iodide in Catalysis
The catalytic activity of this compound is most prominently observed in its function as a phase transfer catalyst and an iodine abstraction agent. chemimpex.comnih.gov In phase transfer catalysis, the bulky, lipophilic butyl groups on the sulfonium (B1226848) cation allow it to be soluble in organic solvents, where it can transport the iodide anion from an aqueous phase to an organic phase, thereby accelerating reactions between immiscible reactants. chemimpex.comcymitquimica.com
A specific mechanism involving this compound has been detailed in the context of Reversible Complexation-Mediated Polymerization (RCMP). nih.gov In this process, it functions as an iodine abstraction catalyst. The proposed mechanism for the chain-end modification of a polymer iodide (Polymer-I) is as follows:
Iodine Abstraction: this compound (BSI) abstracts the terminal iodine atom from the polymer chain (Polymer-I). nih.gov
Radical Generation: This abstraction generates a polymer radical (Polymer•) and a transient complex of the catalyst. nih.gov
Radical Trapping: The generated polymer radical is then trapped by a functionalized radical generating agent, resulting in a polymer with a modified chain-end. nih.gov
This catalytic cycle relies on the ability of the sulfonium salt to reversibly interact with the polymer iodide, facilitating the formation of the reactive radical intermediate under specific thermal conditions. nih.gov The effectiveness of this process is influenced by the stability of the polymer radical formed after iodine abstraction. nih.gov
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry provides significant insights into the molecular behavior and interactions of this compound at an atomic level. spirochem.comescholarship.org Density Functional Theory (DFT) calculations, in particular, have been employed to understand its role in advanced materials, such as perovskite solar cells, where it is used as a passivating agent. acs.orgrsc.org
Table 1: Computational Modeling of this compound (TBSI) Interactions
| System Studied | Computational Method | Finding | Reference |
| TBSI on Lead Iodide (PbI₂) | Density Functional Theory (DFT) | Simulation of binding energies to form 1D perovskites. | acs.org |
| 1D/3D Perovskite Interface | X-ray Photoelectron Spectroscopy (XPS) and DFT | Evidence of electron transfer from the sulfonium (S⁺) ion to lead (Pb²⁺), indicating coordination. | acs.org |
| Ligand Interactions with CsPbI₃ Perovskite Quantum Dots | Generalized Gradient Approximation (GGA) with PBE functionals | Used to understand surface interactions and stability. | rsc.org |
Spectroscopic Analysis of this compound in Reaction Intermediates
Spectroscopic techniques are indispensable for identifying and characterizing transient species, including reaction intermediates involving this compound. nih.govrsc.org Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography provide structural details essential for confirming reaction pathways. chemicalbook.comnih.govrjpbcs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the tributylsulfonium cation in solution. The chemical shifts are characteristic of the electronic environment of the protons and carbon atoms within the butyl chains attached to the sulfur atom. chemicalbook.com
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| ¹H NMR | ~3.75 (t, -S⁺-CH₂ -) | CDCl₃ | chemicalbook.com |
| ¹H NMR | ~1.84 (m, -S⁺-CH₂-CH₂ -) | CDCl₃ | chemicalbook.com |
| ¹H NMR | ~1.57 (m, -CH₂-CH₂ -CH₃) | CDCl₃ | chemicalbook.com |
| ¹H NMR | ~1.01 (t, -CH₃ ) | CDCl₃ | chemicalbook.com |
| ¹³C NMR | 49.3, 23.8, 21.6, 13.4 | CDCl₃ | guidechem.com |
These distinct signals allow for the monitoring of the presence or consumption of this compound during a reaction.
Infrared (IR) Spectroscopy IR spectroscopy can be used to identify functional groups within the this compound molecule. The spectra would show characteristic absorption bands for C-H stretching and bending vibrations of the butyl groups. guidechem.com In studies of reaction intermediates, changes in the IR spectrum, such as shifts in peak positions or the appearance of new bands, can indicate the formation of complexes or new chemical bonds involving the sulfonium salt. rjpbcs.com
Analytical Methodologies for Tributylsulfonium Iodide and Its Reaction Products
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating tributylsulfonium iodide from complex mixtures and quantifying its concentration. High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC) are the primary techniques utilized.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile compounds like sulfonium (B1226848) salts. openaccessjournals.com In the analysis of sulfonium compounds, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. thermofisher.com To enhance the retention and separation of ionic species like the tributylsulfonium cation, ion-pairing agents can be added to the mobile phase. researchgate.netelementlabsolutions.com For instance, reversed-phase ion-pair chromatography has been effectively used for the analysis of various sulfonated compounds and their counterions. researchgate.net The choice of detector, commonly UV-visible or mass spectrometry (LC-MS), allows for sensitive detection and quantification. openaccessjournals.com Sample preparation is a critical step to remove interfering matrix components and ensure reliable results. thermofisher.comdrawellanalytical.com
Ion Chromatography (IC): IC is a powerful technique specifically designed for the separation and analysis of ions. nih.gov It has been demonstrated to be highly effective for the analysis of sulfonium ions. nih.gov In a typical setup, a cation exchange column is used to separate sulfonium cations based on their interaction with the stationary phase. The separated ions are then detected by a conductivity detector. nih.gov Research has shown that with the appropriate eluent, such as dilute nitric acid in methanol, a linear response for the detection of sulfonium ions over a range of concentrations can be achieved. nih.gov The retention time of sulfonium ions in IC is generally influenced by their hydrophobicity; ions with more hydrophobic groups, like the butyl groups in tributylsulfonium, tend to have longer retention times. nih.gov
Gas Chromatography (GC): GC is a common analytical technique for separating and analyzing compounds that can be vaporized without decomposition. youtube.com Due to the low volatility and thermal instability of ionic salts like this compound, direct analysis by GC is challenging. The high temperatures used in the GC injector and column can cause the salt to decompose. core.ac.uk Therefore, GC analysis of sulfonium salts often requires a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable compound. canada.ca For some sulfur compounds, GC can be used to analyze reaction mixtures, for example, in the study of photosulfochlorination products, though sulfonyl chlorides may need conversion to more stable sulfonamides for accurate quantification. core.ac.uk
Table 1: Comparison of Chromatographic Techniques for Sulfonium Salt Analysis
| Technique | Principle | Applicability to this compound | Common Detector | Key Considerations |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. openaccessjournals.com | Well-suited for direct analysis. Ion-pair chromatography can enhance separation. researchgate.net | UV-Visible, Mass Spectrometry (MS) | Requires proper sample preparation and mobile phase optimization. thermofisher.comdrawellanalytical.com |
| Ion Chromatography (IC) | Ion exchange with a resin-based stationary phase. nih.gov | Highly effective for separation and quantification of the tributylsulfonium cation. nih.gov | Conductivity | Eluent selection is critical for resolution. More hydrophobic ions have longer retention. nih.gov |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. youtube.com | Not suitable for direct analysis due to low volatility and thermal instability. Requires derivatization. core.ac.ukcanada.ca | Flame Ionization (FID), Mass Spectrometry (MS) | Decomposition at high temperatures is a major issue. core.ac.uk |
Mass Spectrometry Applications in this compound Research
Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural analysis of this compound. Soft ionization techniques are particularly crucial as they can ionize the pre-charged sulfonium salt without significant fragmentation.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly suitable for analyzing ionic compounds that are already present as ions in solution, such as sulfonium salts. researchgate.netacs.org In positive-ion ESI-MS, this compound readily produces a dominant peak corresponding to the intact tributylsulfonium cation ([C₁₂H₂₇S]⁺). tandfonline.com This allows for the straightforward determination of the cation's molecular weight. ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures containing sulfonium salts. researchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that can be used for the analysis of sulfonium salts. researchgate.net In MALDI-MS, the sample is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte. Similar to ESI, MALDI mass spectra of sulfonium salts typically show a strong signal for the intact cation. researchgate.net MALDI-Time-of-Flight (TOF) MS has been employed to investigate reaction mechanisms, for instance, in probing the chain-end modification of polymers involving this compound. mdpi.com
Tandem Mass Spectrometry (MS/MS): Tandem MS provides deeper structural insights by analyzing the fragmentation patterns of selected ions. nih.gov After the tributylsulfonium cation is generated by ESI or MALDI, it can be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the original cation. researchgate.netnih.gov The fragmentation of even-electron sulfonium cations, like the tributylsulfonium ion, typically proceeds through the elimination of neutral molecules. researchgate.netnih.gov Studying these fragmentation pathways can help in the structural differentiation of isomers. nih.gov
Table 2: Mass Spectrometry Data for the Tributylsulfonium Cation
| Property | Value | Source |
|---|---|---|
| Molecular Formula of Cation | [C₁₂H₂₇S]⁺ | chemicalbook.com |
| Monoisotopic Mass of Cation | 203.1833 g/mol | Calculated |
| Primary Ionization Technique | Electrospray Ionization (ESI) | researchgate.netresearchgate.net |
| Observed Ion (m/z) | 203.18 | researchgate.net |
| Typical Fragmentation | Elimination of neutral molecules (e.g., butene, dibutyl sulfide) | researchgate.netnih.gov |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of molecules in solution. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the different types of hydrogen atoms in the molecule. chemicalbook.com The spectrum shows distinct signals for the protons on the carbon atoms alpha (α) to the positively charged sulfur atom, as well as for the protons on the other carbons (β, γ, δ) of the butyl chains. The integration of these signals corresponds to the number of protons in each unique chemical environment, and their splitting patterns (multiplicity) reveal information about neighboring protons. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum gives direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in the tributylsulfonium cation produces a distinct signal. guidechem.com The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. The carbon atoms directly bonded to the electron-withdrawing sulfonium center (α-carbons) are significantly deshielded and appear at a higher chemical shift (downfield) compared to the other carbons in the butyl chains. bhu.ac.inguidechem.com
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | α-CH₂ (S-CH₂-CH₂-CH₂-CH₃) | ~3.75 | Triplet |
| β-CH₂ (S-CH₂-CH₂-CH₂-CH₃) | ~1.84 | Multiplet | |
| γ-CH₂ (S-CH₂-CH₂-CH₂-CH₃) | ~1.57 | Multiplet | |
| δ-CH₃ (S-CH₂-CH₂-CH₂-CH₃) | ~1.01 | Triplet | |
| ¹³C NMR | α-C (S-CH₂-CH₂-CH₂-CH₃) | 47.8 | N/A |
| β-C (S-CH₂-CH₂-CH₂-CH₃) | 23.8 | N/A | |
| γ-C (S-CH₂-CH₂-CH₂-CH₃) | 21.6 | N/A | |
| δ-C (S-CH₂-CH₂-CH₂-CH₃) | 13.4 | N/A |
Note: Chemical shift values are approximate and can vary slightly depending on the solvent and experimental conditions. Data compiled from chemicalbook.com and guidechem.com.
Electrochemical Analytical Techniques
Electrochemical methods are employed to study the redox properties of this compound, which are relevant to its applications in areas such as electrolytes and photoredox catalysis. rsc.orggoogle.com
Cyclic Voltammetry (CV): Cyclic voltammetry is the most common electrochemical technique used to investigate the behavior of sulfonium salts. rsc.orgbeilstein-journals.org By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that reveals information about the reduction and oxidation processes of the analyte. researchgate.net For sulfonium salts, the cathodic (reduction) scan is of particular interest, as it shows the potential at which the sulfonium cation accepts an electron. beilstein-journals.orgresearchgate.net This reduction can lead to the cleavage of a carbon-sulfur bond, generating a radical species and a sulfide (B99878). beilstein-journals.org The reduction potential is an important parameter that reflects the ease with which the sulfonium salt can be reduced. This property has been studied for various sulfonium salts in the context of their use as photocatalysts and in organic synthesis. beilstein-journals.org Studies on related sulfonium salts have shown that their electrochemical properties can be tuned by altering the substituents on the sulfur atom. rsc.org
Table 4: Summary of Analytical Methodologies
| Methodology | Information Obtained | Relevance to this compound |
|---|---|---|
| Chromatography (HPLC, IC) | Separation, Quantification, Purity Assessment | Enables isolation from reaction mixtures and accurate concentration measurement. nih.gov |
| Mass Spectrometry (ESI, MALDI) | Molecular Weight, Elemental Composition, Fragmentation | Confirms the mass of the tributylsulfonium cation and aids in structural elucidation. researchgate.nettandfonline.com |
| NMR Spectroscopy (¹H, ¹³C) | Definitive Molecular Structure, Purity | Provides unambiguous confirmation of the chemical structure and connectivity of atoms. chemicalbook.comguidechem.com |
| Cyclic Voltammetry (CV) | Redox Potentials, Electrochemical Behavior | Characterizes the reduction potential, which is key to its role in redox processes. rsc.orgbeilstein-journals.org |
Q & A
Q. What are the standard synthetic protocols for Tributylsulfonium iodide, and how can purity (>96%) be validated?
this compound is typically synthesized via nucleophilic substitution reactions between tributylsulfonium precursors and iodide salts under anhydrous conditions. Purity validation requires techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. X-ray diffraction (XRD) can confirm crystalline phase integrity .
Q. What characterization methods are critical for verifying the structural and electronic properties of this compound?
Key methods include:
- XRD : To confirm crystallinity and lattice parameters (e.g., tetragonal or cubic phases observed in related iodides like HgI₂) .
- UV-Vis spectroscopy : To assess optical absorption edges, particularly in perovskite nanocomposites .
- Photoluminescence (PL) spectroscopy : To evaluate charge recombination dynamics in optoelectronic applications .
Q. How does this compound function in perovskite nanocrystal (NC) systems?
It acts as a surface passivator, reducing halide vacancy defects in CsPbI₃ NCs by filling iodine vacancies. This enhances photoluminescence quantum yield (PLQY) and stability, critical for light-emitting diodes (LEDs) . Co-treatment with other agents (e.g., 1-hydroxy-3-phenyl propan-2-aminium iodide) improves electronic coupling between NCs, enabling EQE values up to 6.4% .
Advanced Research Questions
Q. What experimental design considerations are needed to resolve efficiency roll-off in this compound-passivated perovskite LEDs?
Efficiency roll-off at high current densities often stems from Joule heating or Auger recombination. Mitigation strategies include:
Q. How can contradictory data on surface passivation efficacy be analyzed?
Contradictions may arise from ligand density variations or solvent interactions during NC synthesis. Methodological solutions:
- Controlled anti-solvent washing : To standardize ligand removal without inducing halide vacancies .
- In-situ PL monitoring : To correlate passivation steps with real-time defect reduction .
Q. What synergistic effects occur when this compound is combined with other halide salts (e.g., KI or CsI)?
Synergy depends on ionic radius compatibility and lattice strain. For example:
Q. How can researchers ensure reproducibility in this compound-based optoelectronic devices?
Reproducibility requires:
- Strict humidity control : To prevent NC degradation during synthesis .
- Standardized ligand exchange protocols : E.g., using molar ratios validated by thermogravimetric analysis (TGA) .
Methodological and Analytical Challenges
Q. What are the limitations of this compound in long-term device stability?
Instability arises from ligand desorption under thermal stress. Solutions include:
Q. How can computational modeling guide the optimization of this compound in hybrid perovskites?
Density functional theory (DFT) simulations can predict:
Q. What are best practices for reporting this compound-related data in publications?
Follow guidelines for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
